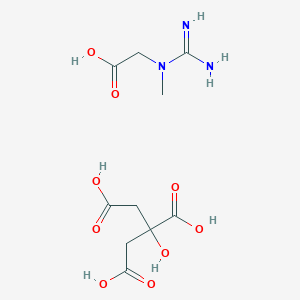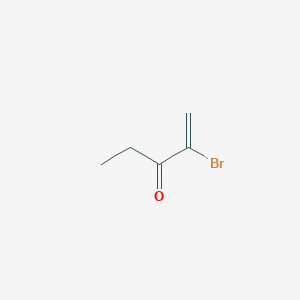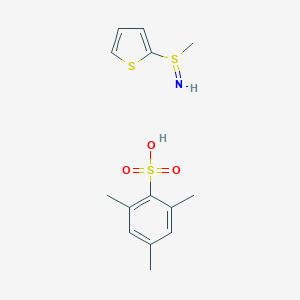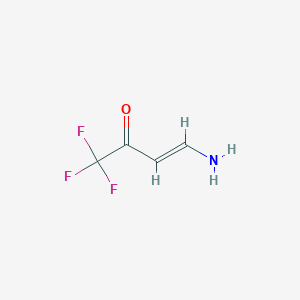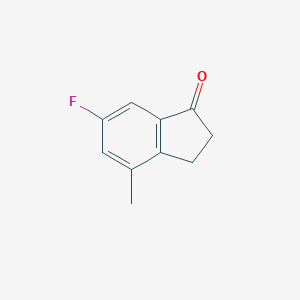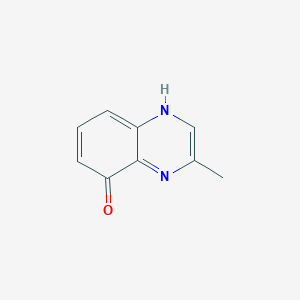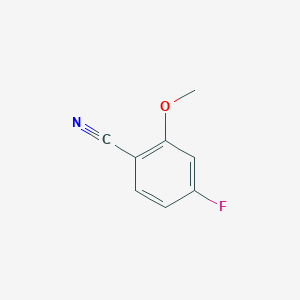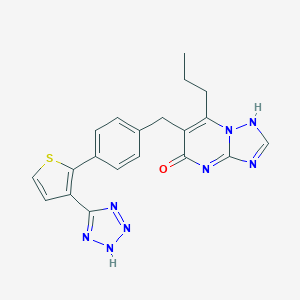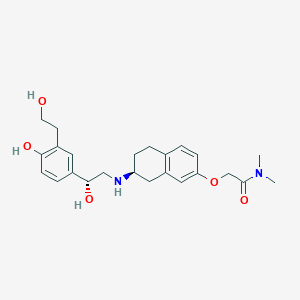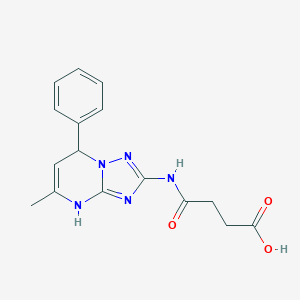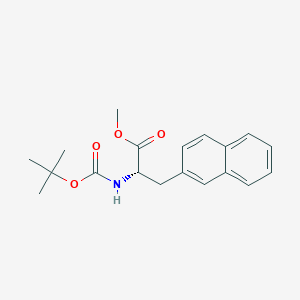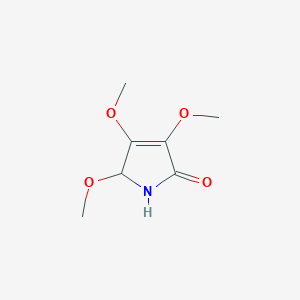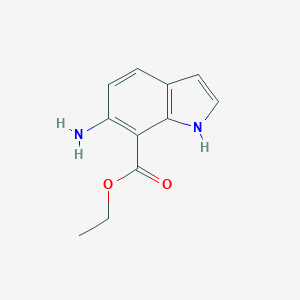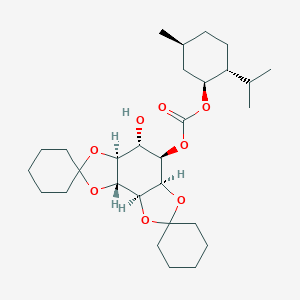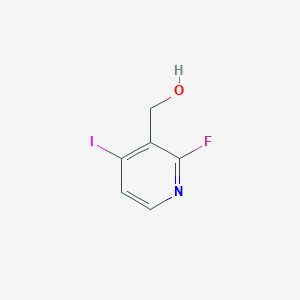
(2-氟-4-碘吡啶-3-基)甲醇
描述
Synthesis Analysis
The synthesis of fluorinated analogues, such as "(2-Fluoro-4-iodopyridin-3-yl)methanol," often involves complex chemical reactions. For instance, Tkachenko et al. (2009) demonstrated the synthesis of a fluorinated analogue through a photochemical cyclization, highlighting the innovative approaches in synthesizing such compounds (Tkachenko et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds closely related to "(2-Fluoro-4-iodopyridin-3-yl)methanol" has been explored through various spectroscopic and crystallographic techniques. Nibu et al. (2006) studied the structure of 2-fluoropyridine-methanol clusters using IR spectroscopy and molecular orbital calculations, providing insights into the hydrogen bonding and vibrational frequencies that could be analogous to our compound of interest (Nibu et al., 2006).
Chemical Reactions and Properties
Research on related compounds, such as the study by Garnovskii et al. (2003), which involved the electrochemical synthesis of adducts with methanol, can offer insights into the reactivity and potential chemical reactions involving "(2-Fluoro-4-iodopyridin-3-yl)methanol." These studies help understand the complex interactions at play in the presence of fluorine and methanol groups (Garnovskii et al., 2003).
Physical Properties Analysis
While specific research on the physical properties of "(2-Fluoro-4-iodopyridin-3-yl)methanol" was not identified, studies on similar compounds can provide a comparative basis. For example, the work on the crystal structure and DFT study by Huang et al. (2021) explores the physical characteristics of boric acid ester intermediates, which can be related to understanding the physical properties of our compound of interest (Huang et al., 2021).
Chemical Properties Analysis
The chemical properties of "(2-Fluoro-4-iodopyridin-3-yl)methanol" can be inferred from studies on similar compounds. The investigation by Tanaka et al. (2012) into the oxidation of fluoroalkyl-substituted methanol derivatives presents a method that could potentially apply to our compound, shedding light on its chemical behavior and reactivity (Tanaka et al., 2012).
科学研究应用
Stereoselective Syntheses : A study demonstrated the stereoselective syntheses of novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes containing 5-anti-fluoro or hydroxyl in one methano bridge, which involved rearrangements of iodides to alcohols using Selectfluor and rearrangement of alcohols to fluorides using Deoxo-Fluor (Krow et al., 2004).
Catalysis in Olefin Epoxidation : Research indicated that fluorinated alcohols, like (2-Fluoro-4-iodopyridin-3-yl)methanol, enable olefin epoxidation by H2O2 under mild conditions without additional catalysts. This is due to the fluoro alcohol acting as a catalyst by stabilizing the transition state of the reaction (de Visser et al., 2003).
Oxidation of Fluoroalkyl-Substituted Methanol Derivatives : Another study explored the oxidation of various fluoroalkyl-substituted methanol derivatives, demonstrating the efficiency of a newly developed oxidation method (Tanaka, Ishihara, & Konno, 2012).
IR Spectroscopy of Hydrogen-Bonded Clusters : Infrared spectroscopy was used to study the hydrogen-bonded clusters of 2-fluoropyridine with methanol, revealing insights into the interaction through aromatic hydrogen (Nibu, Marui, & Shimada, 2006).
Fluorescence Detection of Metal Ions : A study on the use of acridine derivatives, including fluorinated alcohols, showed remarkable selectivity and sensitivity towards Zn(2+) and Cd(2+) ions in methanol, enhancing fluorescence emission intensity (Visscher et al., 2016).
属性
IUPAC Name |
(2-fluoro-4-iodopyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FINO/c7-6-4(3-10)5(8)1-2-9-6/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCZQIGAGKWNEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452244 | |
| Record name | (2-Fluoro-4-iodopyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-4-iodopyridin-3-yl)methanol | |
CAS RN |
171366-19-1 | |
| Record name | (2-Fluoro-4-iodopyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

